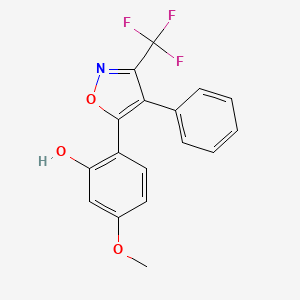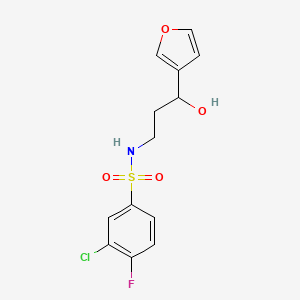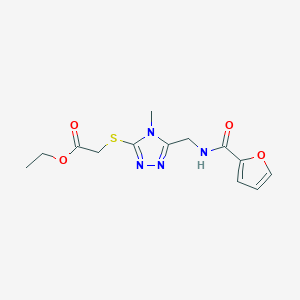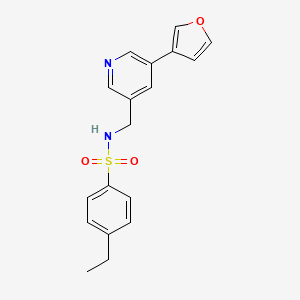![molecular formula C16H13FN2O2 B2890583 N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide CAS No. 1385374-86-6](/img/structure/B2890583.png)
N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide, also known as CFM-2, is a compound that has gained significant attention in the scientific community due to its potential use as a research tool. CFM-2 is a small molecule that can be synthesized in the laboratory and has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Chemical and Pharmacological Research
Drug Development
Compounds with complex benzamide structures often undergo investigation for their potential therapeutic applications. For instance, benzoxaborole compounds have been studied for their anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory properties. These studies underscore the broad spectrum of pharmacological activities associated with such chemical frameworks, suggesting that "N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide" could be relevant in similar contexts (Nocentini, Supuran, & Winum, 2018).
Biochemical Significance
The study of chemical compounds with specific binding properties, like DNA minor groove binders, is crucial in biochemical research. For example, Hoechst 33258 and its analogues are known for their strong binding to the minor groove of double-stranded B-DNA, mainly at AT-rich sequences. Such investigations are pivotal for understanding drug-DNA interactions and developing novel diagnostic and therapeutic strategies (Issar & Kakkar, 2013).
Methodological Applications
Advanced Oxidation Processes
The degradation of pharmaceuticals and pollutants via advanced oxidation processes (AOPs) is a critical area of environmental chemistry research. Studies on the degradation pathways, by-products, and toxicity of compounds like acetaminophen highlight the importance of understanding chemical reactions under AOPs. Such research could inform the safe and effective breakdown of complex compounds, including those related to "N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide" (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Environmental Impact and Safety
Understanding the environmental and health impacts of chemical compounds is paramount. Studies on epigenetics and environmental chemicals, including metals and organic pollutants, underscore the complex interactions between chemicals and biological systems. Such research is vital for assessing the safety profiles of new compounds and their potential environmental impacts (Baccarelli & Bollati, 2009).
Propriétés
IUPAC Name |
N-(cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-14-5-2-6-15(10-14)21-11-12-3-1-4-13(9-12)16(20)19-8-7-18/h1-6,9-10H,8,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMUKBZHRCFCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC#N)COC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2890508.png)




![4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2890513.png)
![2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2890515.png)
![6-[6-(Cyclopropylmethoxy)pyrimidin-4-yl]quinoline](/img/structure/B2890517.png)
![2-(methylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2890518.png)
![(2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide](/img/structure/B2890522.png)